molecular formula C24H19FN2O2 B10892390 (2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide

(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B10892390
M. Wt: 386.4 g/mol
InChI Key: PYXBLMBAUZFWOP-XSFVSMFZSA-N
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Description

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a cyano group, a fluorobenzyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzyl Ether: The reaction between 4-fluorobenzyl alcohol and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(4-fluorobenzyl)oxy]benzaldehyde.

    Knoevenagel Condensation: The condensation of 4-[(4-fluorobenzyl)oxy]benzaldehyde with malononitrile in the presence of a base like piperidine to form the corresponding α,β-unsaturated nitrile.

    Amidation: The reaction of the α,β-unsaturated nitrile with 2-methylaniline in the presence of a catalyst such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-CYANO-3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE
  • **(E)-2-CYANO-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or methyl analogs.

This detailed article provides a comprehensive overview of (E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C24H19FN2O2/c1-17-4-2-3-5-23(17)27-24(28)20(15-26)14-18-8-12-22(13-9-18)29-16-19-6-10-21(25)11-7-19/h2-14H,16H2,1H3,(H,27,28)/b20-14+

InChI Key

PYXBLMBAUZFWOP-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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